![molecular formula C20H28N2O4 B5541933 (3S*,4R*)-1-(2-methyl-2-morpholin-4-ylpropanoyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5541933.png)
(3S*,4R*)-1-(2-methyl-2-morpholin-4-ylpropanoyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid
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Description
(3S*,4R*)-1-(2-methyl-2-morpholin-4-ylpropanoyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C20H28N2O4 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound (3S*,4R*)-1-(2-methyl-2-morpholin-4-ylpropanoyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid is 360.20490738 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3S*,4R*)-1-(2-methyl-2-morpholin-4-ylpropanoyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S*,4R*)-1-(2-methyl-2-morpholin-4-ylpropanoyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
C-H Functionalization and Redox-Annulations
Cyclic amines, including pyrrolidine, have been utilized in redox-annulations with α,β-unsaturated carbonyl compounds. These reactions involve the carboxylic acid-promoted generation of a conjugated azomethine ylide, followed by electrocyclization and potentially tautomerization. Such processes facilitate the synthesis of ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines, showcasing the compound's utility in the construction of complex nitrogen-containing structures (Kang et al., 2015).
Hydrogen Bonding in Proton-Transfer Compounds
The study of hydrogen bonding in proton-transfer compounds involving aliphatic nitrogen Lewis bases, such as pyrrolidine and morpholine, reveals intricate structural features and hydrogen-bonding patterns. These insights are crucial for understanding the molecular interactions that govern the formation and stability of such compounds, which have implications in catalysis, material science, and pharmaceutical design (Smith et al., 2011).
Organic Synthesis and Drug Delivery
The compound's framework is central to the synthesis of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen for topical drug delivery. These studies explore the prodrugs' aqueous solubility, lipophilicity, and enzymatic hydrolysis, aiming to enhance the bioavailability and therapeutic efficacy of naproxen. This research underscores the potential of utilizing the compound's structural motif for the development of more efficient drug delivery systems (Rautio et al., 2000).
Palladium-Catalyzed Functionalization
The versatility of the compound is further exemplified in palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. Such reactions are facilitated by 1-aminopyridinium ylides, demonstrating the compound's role in enabling the functionalization of primary C-H bonds, thereby expanding the toolbox for the selective modification of complex organic molecules (Le et al., 2019).
properties
IUPAC Name |
(3S,4R)-1-(2-methyl-2-morpholin-4-ylpropanoyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-14-6-4-5-7-15(14)16-12-21(13-17(16)18(23)24)19(25)20(2,3)22-8-10-26-11-9-22/h4-7,16-17H,8-13H2,1-3H3,(H,23,24)/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORUOOLTSHJFLN-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)C(C)(C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]2CN(C[C@H]2C(=O)O)C(=O)C(C)(C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.